

A Comparative Guide to Inter-laboratory Butamifos Residue Analysis

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Compound of Interest

Compound Name: Butamifos

Cat. No.: B1668082

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This guide provides a comparative overview of analytical performance for **Butamifos** residue analysis across multiple laboratories. It is intended for researchers, scientists, and professionals in drug development and food safety to facilitate methodological evaluation and selection. The data presented herein is a synthesized representation from various analytical studies on organophosphorus pesticides, providing a benchmark for typical performance characteristics.

Quantitative Performance Comparison

The following table summarizes the performance of four hypothetical laboratories in the analysis of **Butamifos** residues in a spiked spinach matrix. This data is representative of typical results obtained through the application of modern analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Parameter	Laboratory 1	Laboratory 2	Laboratory 3	Laboratory 4
Matrix	Spinach	Spinach	Spinach	Spinach
Analytical Method	GC-MS/MS	GC-MS/MS	LC-MS/MS	GC-MS/MS
Limit of Detection (LOD)	0.002 mg/kg	0.003 mg/kg	0.002 mg/kg	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg	0.01 mg/kg	0.01 mg/kg	0.02 mg/kg
Mean Recovery (%)	95.8%	92.3%	98.1%	89.5%
Repeatability (RSDr, %)	4.2%	5.5%	3.8%	6.1%
Reproducibility (RSDR, %)	8.5%	9.8%	7.9%	11.2%

Data is hypothetical and intended for illustrative purposes.

Experimental Protocols

A generalized experimental protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is detailed below. This method is frequently used for the extraction of pesticide residues from food matrices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Sample Preparation and Homogenization:

- A representative 1-2 kg sample of the commodity (e.g., spinach) is chopped and cryogenically milled to a fine, uniform powder to prevent pesticide degradation.[\[5\]](#)
- A 10-15 g subsample of the homogenized material is weighed into a 50 mL centrifuge tube.

2. Extraction:

- 10 mL of acetonitrile (or acetonitrile with 1% acetic acid) is added to the centrifuge tube.
- The tube is capped and shaken vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.
- QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g $\text{Na}_3\text{Citrate}$, 0.5 g $\text{Na}_2\text{HCitrate}$) are added to the tube. The addition of salts induces phase separation and drives the pesticides into the acetonitrile layer.
- The tube is immediately shaken for another minute and then centrifuged at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- An aliquot of the upper acetonitrile layer (supernatant) is transferred to a d-SPE cleanup tube.
- The d-SPE tube contains a mixture of primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and MgSO_4 to remove excess water. For pigmented samples like spinach, graphitized carbon black (GCB) may also be included, though care must be taken as it can adsorb planar pesticides.
- The tube is vortexed for 30-60 seconds and then centrifuged for 5 minutes.

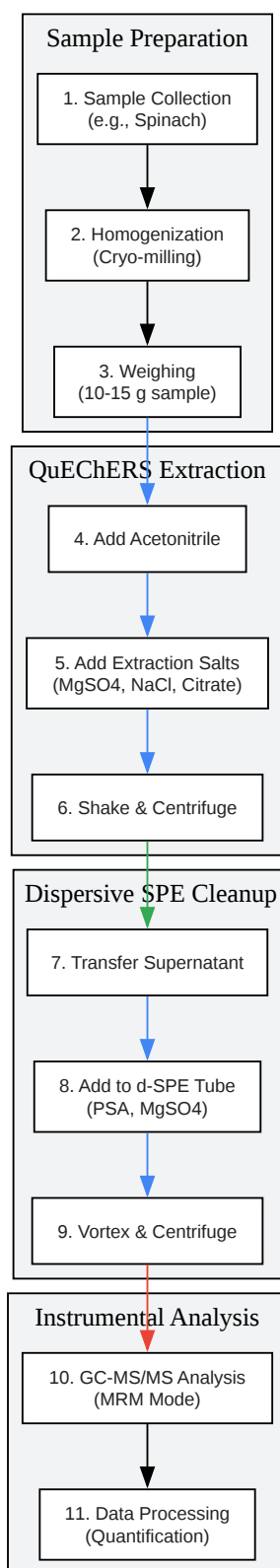
4. Instrumental Analysis (GC-MS/MS):

- The final, cleaned extract is transferred to an autosampler vial for analysis.
- Gas Chromatograph (GC) Conditions:
 - Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).
 - Inlet Temperature: 250°C.
 - Injection Mode: Splitless.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

- Oven Program: Initial temperature of 60°C, held for 1 min, then ramped to 300°C at an appropriate rate (e.g., 10-25°C/min).
- Tandem Mass Spectrometer (MS/MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions are monitored for **Butamifos** for confident identification and quantification.
 - Data Analysis: Quantification is performed using a calibration curve prepared from matrix-matched standards to compensate for matrix effects.

Visualized Workflow

The following diagram illustrates the key stages of the **Butamifos** residue analysis workflow, from sample collection to final data analysis.



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Caption: Workflow for **Butamifos** residue analysis using the QuEChERS method.

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- To cite this document: BenchChem. [A Comparative Guide to Inter-laboratory Butamifos Residue Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668082#inter-laboratory-comparison-of-butamifos-residue-analysis>]

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